molecular formula C28H49NO2 B13445653 6-Oxocholestanol (E)-O-methyloxime

6-Oxocholestanol (E)-O-methyloxime

Cat. No.: B13445653
M. Wt: 431.7 g/mol
InChI Key: UGTRJIWOVLGRJU-IGRNIVFVSA-N
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Description

6-Oxocholestanol (E)-O-methyloxime is a derivative of cholestanol, a type of sterol. Sterols are a subgroup of steroids and an important class of organic molecules. This compound is particularly interesting due to its structural modifications, which include an oxo group at the 6th position and an O-methyloxime group. These modifications can significantly alter the compound’s chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Oxocholestanol (E)-O-methyloxime typically involves the oxidation of cholestanol to introduce the oxo group at the 6th position. This can be achieved using various oxidizing agents such as chromium trioxide or pyridinium chlorochromate. The subsequent formation of the O-methyloxime group involves the reaction of the oxo group with methoxyamine hydrochloride under basic conditions .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

6-Oxocholestanol (E)-O-methyloxime can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Oxocholestanol (E)-O-methyloxime has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Oxocholestanol (E)-O-methyloxime involves its interaction with various molecular targets and pathways. The oxo group at the 6th position and the O-methyloxime group can interact with enzymes and receptors, altering their activity. This can lead to changes in cellular processes such as cholesterol metabolism and signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Oxocholestanol (E)-O-methyloxime is unique due to the presence of both the oxo group and the O-methyloxime group. These modifications can significantly alter its chemical properties and biological activities compared to similar compounds .

Properties

Molecular Formula

C28H49NO2

Molecular Weight

431.7 g/mol

IUPAC Name

(3S,6Z,10R,13R)-6-methoxyimino-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C28H49NO2/c1-18(2)8-7-9-19(3)22-10-11-23-21-17-26(29-31-6)25-16-20(30)12-14-28(25,5)24(21)13-15-27(22,23)4/h18-25,30H,7-17H2,1-6H3/b29-26-/t19-,20+,21?,22?,23?,24?,25?,27-,28-/m1/s1

InChI Key

UGTRJIWOVLGRJU-IGRNIVFVSA-N

Isomeric SMILES

C[C@H](CCCC(C)C)C1CCC2[C@@]1(CCC3C2C/C(=N/OC)/C4[C@@]3(CC[C@@H](C4)O)C)C

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(=NOC)C4C3(CCC(C4)O)C)C

Origin of Product

United States

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